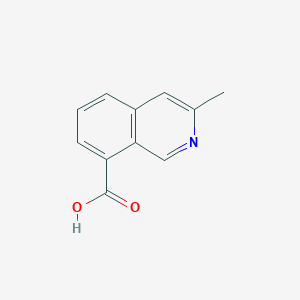
3-Methylisoquinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 1416713-32-0 . It has a molecular weight of 187.2 and its IUPAC name is 3-methylisoquinoline-8-carboxylic acid . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-Methylisoquinoline-8-carboxylic acid is1S/C11H9NO2/c1-7-5-8-3-2-4-9 (11 (13)14)10 (8)6-12-7/h2-6H,1H3, (H,13,14) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Methylisoquinoline-8-carboxylic acid is a white to yellow solid . It has a molecular weight of 187.2 . The compound’s InChI code is1S/C11H9NO2/c1-7-5-8-3-2-4-9 (11 (13)14)10 (8)6-12-7/h2-6H,1H3, (H,13,14) .
Wissenschaftliche Forschungsanwendungen
Auxiliary-assisted Catalysis
Researchers have developed auxiliary-directed, palladium-catalyzed beta-arylation and alkylation methods for sp3 and sp2 C-H bonds in carboxylic acid derivatives, utilizing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method shows functional group tolerance, allowing the functionalization of amino- and hydroxy-acid derivatives. Preliminary mechanistic studies have identified a palladacycle intermediate, characterized by X-ray crystallography (Shabashov & Daugulis, 2010).
Mass Spectrometric Dissociation Pathway
The collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides has been studied, revealing unusual fragmentation behavior due to multiple reversible water adduct formation in the gas phase. This research provides insights into the structural characterization of this class of compounds, offering analytical tools for the screening of model HIF-stabilizers and potential metabolites in various fields (Beuck et al., 2009).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
A series of quinoline-8-carboxamides has been designed and synthesized for the inhibition of human recombinant PARP-1 activity. The study emphasizes the importance of maintaining the required pharmacophore conformation through an intramolecular hydrogen bond, showing potential therapeutic activities for PARP-1 inhibitors (Lord et al., 2009).
Gas Phase Reaction Study
The gas-phase formations of carboxylic acids after collisional activation of bisubstituted isoquinolines were unusually favored, indicating potential as prolylhydroxylase inhibitor drug candidates. This study's findings can aid in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Anti-thrombotic and PPARγ Agonists Development
Research on 3S-tetrahydroisoquinoline-3-carboxylic acid derivatives has led to the discovery of novel agents with anti-thrombotic activity and potent in vivo anti-thrombotic potency. Another study identified a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist with potential as an efficacious and safe drug for diabetes, showcasing the chemical's versatility in drug development (Zhang et al., 2010); (Azukizawa et al., 2008).
Eigenschaften
IUPAC Name |
3-methylisoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBOOPQGESQRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoquinoline-8-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2733248.png)
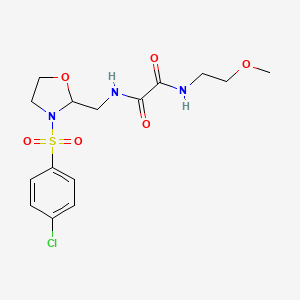
![Ethyl 2-[[2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2733253.png)
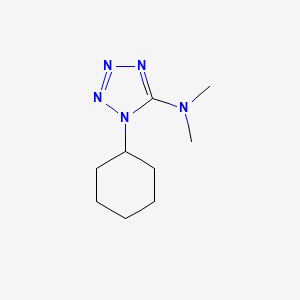
![4,5-Dimethyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2733255.png)

![N-([2,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2733259.png)
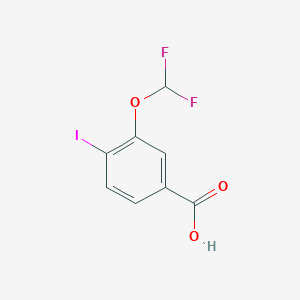


![4-Methoxy-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1,2-dihydropyridin-2-one](/img/structure/B2733266.png)
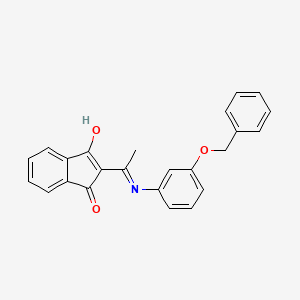

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)